molecular formula C13H14O2 B11895892 6-Phenethyl-2H-pyran-4(3H)-one

6-Phenethyl-2H-pyran-4(3H)-one

Cat. No.: B11895892
M. Wt: 202.25 g/mol
InChI Key: SNYRMLHYMVXMQN-UHFFFAOYSA-N
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Description

6-Phenethyl-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This compound is characterized by a phenethyl group attached to the 6th position of the pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenethyl-2H-pyran-4(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of phenethyl alcohol with a suitable pyranone precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise control of temperature, pressure, and reaction time, to ensure high efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

6-Phenethyl-2H-pyran-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Phenethyl-2H-pyran-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Phenethyl-2H-pyran-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. In the context of its antioxidant properties, the compound may act by scavenging free radicals and preventing oxidative damage to cells and tissues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenethyl-2H-pyran-4(3H)-one is unique due to its specific phenethyl substitution, which imparts distinct chemical and biological properties. Compared to other pyranone derivatives, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

6-(2-phenylethyl)-2,3-dihydropyran-4-one

InChI

InChI=1S/C13H14O2/c14-12-8-9-15-13(10-12)7-6-11-4-2-1-3-5-11/h1-5,10H,6-9H2

InChI Key

SNYRMLHYMVXMQN-UHFFFAOYSA-N

Canonical SMILES

C1COC(=CC1=O)CCC2=CC=CC=C2

Origin of Product

United States

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